molecular formula C7H16N2 B1292396 1-Propyl-3-pyrrolidinamine CAS No. 1096836-49-5

1-Propyl-3-pyrrolidinamine

Cat. No.: B1292396
CAS No.: 1096836-49-5
M. Wt: 128.22 g/mol
InChI Key: QQBSLNKWDXZLKL-UHFFFAOYSA-N
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Description

1-Propyl-3-pyrrolidinamine is a heterocyclic amine with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . This compound features a pyrrolidine ring substituted with a propyl group at the nitrogen atom and an amino group at the third carbon atom. It is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-3-pyrrolidinamine can be synthesized through several methods. One common approach involves the reaction of 3-pyrrolidinone with propylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-3-pyrrolidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Propyl-3-pyrrolidinamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds and drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Propyl-3-pyrrolidinamine involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, its pyrrolidine ring can engage in π-π interactions with aromatic residues in proteins, modulating their activity .

Comparison with Similar Compounds

  • 1-Ethyl-3-pyrrolidinamine
  • 1-tert-Butyl-3-pyrrolidinamine
  • N-[3-(1-Pyrrolidinyl)propyl]-1-naphthalenamine
  • 3-(Difluoromethyl)pyrrolidine
  • 1-(3-aminopropyl)pyrrolidine

Comparison: 1-Propyl-3-pyrrolidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

1-propylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-4-9-5-3-7(8)6-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBSLNKWDXZLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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